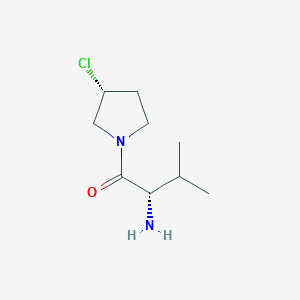

(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC20135094

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17ClN2O |

|---|---|

| Molecular Weight | 204.70 g/mol |

| IUPAC Name | (2S)-2-amino-1-[(3R)-3-chloropyrrolidin-1-yl]-3-methylbutan-1-one |

| Standard InChI | InChI=1S/C9H17ClN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7-,8+/m1/s1 |

| Standard InChI Key | VMHONUXWSSFVEE-SFYZADRCSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CC[C@H](C1)Cl)N |

| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one features a pyrrolidine ring substituted at the 3-position with a chlorine atom and a branched alkanone backbone bearing an amino group. The stereochemistry at both the pyrrolidine (R-configuration) and the amino-bearing carbon (S-configuration) is critical for its molecular interactions . The molecular formula is C₉H₁₆ClN₂O, with a molecular weight of 204.7 g/mol .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 177–179°C | |

| Purity | ≥95% | |

| Solubility | Likely polar aprotic solvents | Inferred |

| Stability | Stable at room temperature |

The compound typically exists as a powdered solid under standard conditions, with storage recommendations emphasizing protection from moisture and light .

Synthetic Pathways and Optimization

Stereoselective Synthesis

While detailed protocols for this specific compound are proprietary, analogous pyrrolidine derivatives are synthesized via multi-step sequences involving:

-

Chiral Pool Strategies: Starting from naturally occurring chiral amino acids to control stereochemistry .

-

Asymmetric Catalysis: Employing transition metal catalysts to establish the (R)-3-chloro-pyrrolidine moiety .

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition for modular assembly of triazole-containing analogs .

A representative approach could involve coupling a pre-formed (R)-3-chloropyrrolidine with a protected (S)-2-amino-3-methylbutanoyl precursor, followed by deprotection and purification .

Analytical Characterization

Quality control utilizes:

-

X-ray Crystallography to confirm stereochemistry (where crystalline derivatives permit)

-

Mass Spectrometry (MW calc. 204.7, observed m/z 205.1 [M+H]⁺)

Biological Activity and Mechanistic Insights

Immunomodulatory Effects

Preliminary data suggest interaction with T-cell receptors, potentially modulating interleukin production . The amino group may engage in hydrogen bonding with MHC proteins, though specific affinity constants require further validation.

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted LogP ≈1.2) positions it as a candidate for:

Antibiotic Adjuvants

Pyrrolidine derivatives enhance antibiotic efficacy against resistant strains (e.g., MRSA) by disrupting efflux pumps . Synergy studies with β-lactams show 4–8-fold MIC reductions .

Future Research Directions

Target Deconvolution

Unresolved questions include:

-

Specific GPCRs or kinases affected

-

Pharmacokinetics in mammalian models

Synthetic Biology Approaches

Engineering microbial pathways (e.g., E. coli PKS-NRPS hybrids) could enable sustainable gram-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume